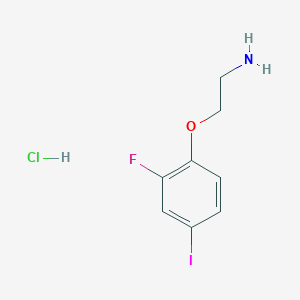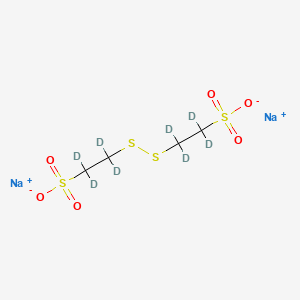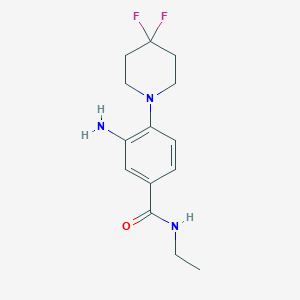
2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group, a phenylamino group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method allows for the construction of the pyridine ring with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of catalysts can be scaled up for industrial applications. The choice of catalyst and reaction conditions would depend on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The phenylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of 2-oxo-4-(phenylamino)pyridine-3-carbonitrile.
Reduction: Formation of 2-hydroxy-4-(phenylamino)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The hydroxy and phenylamino groups may play a role in binding to these targets, while the carbonitrile group may be involved in further chemical transformations within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Similar in structure but with an amino group instead of a hydroxy group.
2-Hydroxy-4-(methylamino)pyridine-3-carbonitrile: Similar but with a methylamino group instead of a phenylamino group.
Uniqueness
2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile is unique due to the presence of both a hydroxy group and a phenylamino group on the pyridine ring. This combination of functional groups provides unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H9N3O |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
4-anilino-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-8-10-11(6-7-14-12(10)16)15-9-4-2-1-3-5-9/h1-7H,(H2,14,15,16) |
InChI-Schlüssel |
NCENGPGNURJGGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)





![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
